4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide
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Description
4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H18ClN5O4 and its molecular weight is 439.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of similar compounds offer foundational knowledge for understanding the chemical properties and potential applications of "4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide". Research shows the development of compounds with specific structural features aimed at enhancing biological activity or stability. For instance, studies on the synthesis and structure-activity relationships of compounds bearing six- and seven-membered heteroalicycles reveal the significance of molecular structure in determining biological activity, such as gastroprokinetic activity (Morie et al., 1995). Additionally, the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides from N-Benzylbenzamides underscores the role of specific functional groups and molecular frameworks in achieving desired chemical properties (Atanassov et al., 2002).
Pharmacological Activities
The pharmacological activities of structurally related compounds are diverse, ranging from anticonvulsant to antimicrobial and antidiabetic properties. For example, the evaluation of 4-nitro-N-phenylbenzamides for anticonvulsant properties highlights the potential therapeutic applications of nitrobenzamide derivatives in treating seizures (Bailleux et al., 1995). Another study on the synthesis, molecular docking, and dynamic simulation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents demonstrates the application of such compounds in addressing diabetes through inhibition of specific enzymes (Thakral et al., 2020).
Molecular Docking and Simulation Studies
Molecular docking and simulation studies provide insights into the interaction mechanisms between compounds and biological targets, facilitating the design of more effective and selective therapeutic agents. For instance, research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline shows the antimicrobial potency through molecular docking studies, revealing the structural basis for their activity and guiding the development of new antibiotics (Janakiramudu et al., 2017).
Properties
IUPAC Name |
4-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c22-17-6-3-15(13-19(17)27(29)30)21(28)23-16-4-1-14(2-5-16)18-7-8-20(25-24-18)26-9-11-31-12-10-26/h1-8,13H,9-12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLYEHKAGYYWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.